6,10,14-Trimethylpentadeca-5,9,13-trien-2-one
Overview
Description
(5E,9Z)-farnesyl acetone is a diterpenoid.
Scientific Research Applications
Cholinesterase Inhibitory Activity
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one, found in the brown alga Sargassum sagamianum, has been identified to exhibit moderate acetylcholinesterase and butyrylcholinesterase inhibitory activities. These properties make it a potential candidate for research in treating diseases like Alzheimer's, where cholinesterase inhibitors are used (Ryu et al., 2003).
Role in Male Orchid Bee Fragrances
This compound is a major component in the tibial fragrances of male orchid bees, Euglossa spp. Its presence and activity in these fragrances indicate a significant role in insect communication and behavior, offering insights into ecological interactions and species-specific communication mechanisms (Eltz et al., 2010).
Metabolism by Marine Bacteria
Marinobacter sp., a bacterium isolated from marine sediments, has been found to efficiently degrade this isoprenoid ketone under both aerobic and denitrifying conditions. This highlights its potential role in marine biogeochemical cycles and the microbial degradation processes in marine environments (Rontani et al., 1997).
Synthesis and Chemical Studies
Various studies have focused on the synthesis and chemical properties of this compound. This includes the exploration of synthetic routes and understanding its chemical behavior, which is crucial for its utilization in pharmaceuticals and organic chemistry (Rane et al., 1993).
Role in Butterfly Pheromone Biosynthesis
The compound is involved in the pheromone biosynthesis in butterflies like Pieris brassicae. Understanding its biosynthetic pathways can provide insights into insect biology and may have applications in ecological studies and pest management (Schulz et al., 2011).
Photodegradation in Marine Environments
This compound is a product of chlorophyll-a photodegradation in seawater. Its stability and presence in marine environments can help understand the photochemical processes and the fate of organic matter in oceans (Rontani et al., 1996).
Safety and Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Farnesylacetone, also known as 6,10,14-Trimethyl-5,9,13-pentadecatrien-2-one or 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one, is a terpene ketone . Its mechanism of action involves several aspects, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.
Target of Action
Farnesylacetone has been found to exhibit inhibitory activity against cholinesterase . Cholinesterase is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter, thereby terminating nerve impulses.
Biochemical Pathways
Given its inhibitory activity against cholinesterase, it may impact pathways involving acetylcholine metabolism .
Result of Action
Its cholinesterase inhibitory activity suggests that it may affect nerve function by prolonging the action of acetylcholine .
Biochemical Analysis
Biochemical Properties
6,10,14-Trimethylpentadeca-5,9,13-trien-2-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their activity and effects.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the regulation of gene expression and cellular metabolism . For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in metabolic processes. Additionally, this compound may affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, which can lead to the inhibition or activation of these enzymes . This interaction can result in changes in the metabolism of other compounds, potentially leading to altered cellular functions. Additionally, this compound may influence gene expression by modulating the activity of transcription factors, thereby affecting the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies suggest that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular functions, while higher doses can lead to significant changes in metabolism and gene expression . In some cases, high doses of this compound may result in toxic or adverse effects, such as the inhibition of key metabolic enzymes and disruption of cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of lipids and other hydrophobic compounds . This compound interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and breakdown of various substances. The involvement of this compound in these pathways can influence the overall metabolic flux and levels of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound to various cellular compartments, where it can exert its effects. The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound is often found in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications, which direct the compound to its site of action.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-methyl-1,3-butadiene", "2-methyl-1,5-hexadiene", "2-methyl-1,7-octadiene", "2-methyl-1,9-decadiene", "2-methyl-1,11-dodecadiene", "2-methyl-1,13-tetradecadiene", "Acetone", "Sodium ethoxide", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium sulfate", "Magnesium sulfate", "Ethanol", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1,3-butadiene and 2-methyl-1,5-hexadiene in the presence of sodium ethoxide to form 6-methyl-1,9-decadiene.", "Step 2: Condensation of 6-methyl-1,9-decadiene and 2-methyl-1,7-octadiene in the presence of sodium ethoxide to form 10-methyl-1,13-tetradecadiene.", "Step 3: Condensation of 10-methyl-1,13-tetradecadiene and 2-methyl-1,11-dodecadiene in the presence of sodium ethoxide to form 14-methyl-1,17-octadecadiene.", "Step 4: Reduction of 14-methyl-1,17-octadecadiene with sodium borohydride to form 14-methyl-1,17-octadecene.", "Step 5: Oxidation of 14-methyl-1,17-octadecene with potassium permanganate to form 14-methyl-1,17-octadecanedione.", "Step 6: Condensation of 14-methyl-1,17-octadecanedione with acetone in the presence of sodium hydroxide to form 6,10,14-Trimethylpentadeca-5,9,13-trien-2-one.", "Step 7: Purification of the product by washing with hydrochloric acid, drying with sodium sulfate, and recrystallization from ethanol and diethyl ether or petroleum ether." ] } | |
CAS No. |
762-29-8 |
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
(5E,9Z)-6,10,14-trimethylpentadeca-5,9,13-trien-2-one |
InChI |
InChI=1S/C18H30O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h9,11,13H,6-8,10,12,14H2,1-5H3/b16-11-,17-13+ |
InChI Key |
LTUMRKDLVGQMJU-HSVQFRAPSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C/CCC(=O)C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C |
boiling_point |
147.00 to 148.00 °C. @ 0.50 mm Hg |
density |
0.885-0.895 |
762-29-8 | |
physical_description |
Colourless or pale straw-coloured oily liquid; intensely sweet, floral odou |
solubility |
soluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Synonyms |
farnesylacetone farnesylacetone, (E,E)-isome |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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